molecular formula C8H5ClFNO4 B15387502 Methyl 2-chloro-4-fluoro-3-nitrobenzoate

Methyl 2-chloro-4-fluoro-3-nitrobenzoate

Cat. No.: B15387502
M. Wt: 233.58 g/mol
InChI Key: WMPNUTRBBVUJKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-chloro-4-fluoro-3-nitrobenzoate (CAS 1812892-64-0) is a halogenated aromatic ester compound with a molecular formula of C 8 H 5 ClFNO 4 and a molecular weight of 233.58 g/mol . This structure incorporates multiple electron-withdrawing groups—chloro, fluoro, and nitro—on the benzene ring, making it a versatile and valuable building block in organic synthesis. Its primary research value lies in its role as a multi-functionalized intermediate for constructing more complex molecules, particularly in pharmaceuticals and agrochemicals . The presence of distinct halogen atoms and a nitro group allows for selective chemical transformations, including nucleophilic aromatic substitution reactions and reduction of the nitro group to an amine . This reactivity enables researchers to utilize this compound in the synthesis of diverse compound libraries for drug discovery and development. As a standard precaution, handle this material with appropriate personal protective equipment. This compound is intended For Research Use Only . It is not for diagnostic, therapeutic, or any other human or veterinary use .

Properties

Molecular Formula

C8H5ClFNO4

Molecular Weight

233.58 g/mol

IUPAC Name

methyl 2-chloro-4-fluoro-3-nitrobenzoate

InChI

InChI=1S/C8H5ClFNO4/c1-15-8(12)4-2-3-5(10)7(6(4)9)11(13)14/h2-3H,1H3

InChI Key

WMPNUTRBBVUJKH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)F)[N+](=O)[O-])Cl

Origin of Product

United States

Biological Activity

Methyl 2-chloro-4-fluoro-3-nitrobenzoate is an organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and antitumor applications. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C₈H₅ClFNO₄ and a molecular weight of 233.58 g/mol. The compound features a benzoate structure with chlorine, fluorine, and nitro substituents, which significantly influence its chemical reactivity and biological activity. The unique arrangement of these functional groups allows for various interactions with biological targets, making it a candidate for pharmacological studies .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within microbial cells. The presence of the nitro group is crucial for its antimicrobial properties, as it can undergo reduction in bacterial cells to form reactive intermediates that disrupt cellular processes .

Potential Mechanisms Include:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial DNA replication and repair.
  • Reactive Intermediates: Reduction of the nitro group can generate reactive species that damage nucleic acids and proteins.
  • Membrane Disruption: The hydrophobic nature of the compound may facilitate its incorporation into microbial membranes, leading to increased permeability and cell death.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various bacterial strains. Studies indicate that it exhibits significant activity against both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus<0.1 μg/mL
Escherichia coli1 μg/mL
Pseudomonas aeruginosa2 μg/mL

These results suggest that this compound could be developed as an effective antimicrobial agent, particularly against multidrug-resistant strains .

Antitumor Activity

Recent studies have also explored the antitumor potential of this compound. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including A549 (lung cancer) and Caco-2 (colon cancer) cells.

Cell Line IC50 (μM)
A5498.82
Caco-210.5

The growth suppression observed in these assays indicates that this compound may serve as a lead compound for further development in anticancer therapies .

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the efficacy of this compound against E. coli and S. aureus. The results showed a clear dose-dependent response, with significant inhibition at low concentrations, suggesting its potential use in treating bacterial infections .
  • Antitumor Activity Assessment : In another study focusing on cancer cell lines, this compound was tested for cytotoxicity using an MTT assay. The compound exhibited notable cytotoxic effects at concentrations as low as 10 μM, indicating promising antitumor activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The compound’s unique properties arise from the positions and types of substituents. Key comparisons include:

a) Methyl 4-fluoro-3-nitrobenzoate (CAS: Not explicitly listed, but referenced in )
  • Structure : Lacks the chlorine at position 2.
  • Applications : Similar nitro-fluoro benzoates are intermediates in drug synthesis, such as kinase inhibitors .
b) Methyl 2-chloro-4-nitrobenzoate (CAS: 3671-66-7, )
  • Structure : Replaces fluorine at position 4 with a nitro group.
  • Impact : The additional nitro group enhances electron-withdrawing effects but reduces solubility in polar solvents compared to the fluoro analog.
c) Methyl 4-bromo-3-formamidobenzoate ()
  • Structure : Bromine at position 4 and formamido group at position 3.
  • Impact : Bromine’s larger atomic radius increases steric hindrance, while the formamido group introduces hydrogen-bonding capability, altering solubility and biological activity.

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Compound Molecular Formula Substituents Melting Point (°C) Solubility (Polar Solvents)
Methyl 2-chloro-4-fluoro-3-nitrobenzoate C₈H₅ClFNO₄ 2-Cl, 4-F, 3-NO₂ ~120–125* Moderate (DMF, DMSO)
Methyl 4-fluoro-3-nitrobenzoate C₈H₆FNO₄ 4-F, 3-NO₂ ~95–100* High (Acetone, Ethanol)
Methyl 2-chloro-4-nitrobenzoate C₈H₅ClNO₄ 2-Cl, 4-NO₂ ~130–135* Low (Chloroform, Ether)

*Estimated based on analogous compounds in –11.

  • Solubility Trends: The fluorine atom in this compound enhances polarity compared to its non-fluoro analogs, improving solubility in dipolar aprotic solvents like DMSO .

Q & A

Q. Key Considerations :

  • Temperature control during nitration avoids over-nitration or decomposition .
  • Use of Lewis acids (e.g., FeCl₃) enhances regioselectivity for chloro substitution .
  • Yield optimization requires inert atmospheres (N₂/Ar) to prevent hydrolysis of intermediates .

Q. Methodological Answer :

  • ¹H/¹³C NMR :
    • The ester methyl group appears as a singlet at ~3.9 ppm (¹H).
    • Aromatic protons exhibit splitting patterns reflecting substituent positions (e.g., para-fluoro causes deshielding) .
  • 19F NMR : Distinct chemical shifts for fluorine at C4 (~-110 ppm) and chlorine at C2 (indirect effects) .
  • HPLC : Reverse-phase columns (C18) with UV detection (254 nm) assess purity. Retention times correlate with nitro group polarity .

Example :
In Methyl 5-chloro-2-fluoro-3-nitrobenzoate, the nitro group’s electron-withdrawing effect shifts adjacent carbon signals downfield in ¹³C NMR .

Advanced Research Questions

How do the electron-withdrawing groups (Cl, F, NO₂) influence regioselectivity in nucleophilic aromatic substitution (NAS) reactions?

Methodological Answer :
The substituents activate/deactivate specific positions:

  • Nitro (NO₂) : Strong meta-director; deactivates the ring, favoring NAS at positions ortho/para to itself.
  • Fluoro (F) : Weak ortho/para-director due to electronegativity but resonance donation.
  • Chloro (Cl) : Combines inductive withdrawal and resonance donation, directing substitutions meta to itself.

Case Study :
In Methyl 2-fluoro-4-methyl-3-nitrobenzoate, the nitro group directs nucleophiles to C2 (ortho to NO₂) while fluorine competes for ortho/para positions. Computational modeling (DFT) predicts the dominant pathway .

Q. Methodological Answer :

  • Catalytic Hydrogenation : Use Pd/C or Raney Ni under mild H₂ pressure (1–3 atm) in ethanol. The ester and halogens remain intact .
  • Metal-Acid Systems : Fe/HCl selectively reduces nitro to amine, but excess acid risks ester hydrolysis. Monitoring pH (4–6) is critical .
  • Protection-Deprotection : Temporarily protect the ester (e.g., silylation) before reduction .

Example :
Reduction of Methyl 5-chloro-2-fluoro-3-nitrobenzoate with H₂/Pd(C) yielded the corresponding amine (85% yield) without ester cleavage .

How does the compound’s electronic structure impact its interactions with biological targets (e.g., enzymes)?

Q. Methodological Answer :

  • Binding Affinity : Chloro and fluoro groups enhance hydrophobic interactions and halogen bonding with protein active sites.
  • Nitro Group : Acts as a hydrogen-bond acceptor, stabilizing ligand-receptor complexes.
  • Case Study : Analogues like Methyl 2-(3-chloro-4-fluorobenzoyl)benzoate show enhanced inhibition of kinase enzymes due to halogen interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.